molecular formula C23H30BrNO4 B124643 9-Hydroxypropantheline Bromide CAS No. 93446-02-7

9-Hydroxypropantheline Bromide

Cat. No. B124643
CAS RN: 93446-02-7
M. Wt: 464.4 g/mol
InChI Key: RDMADSXCPWAZRH-UHFFFAOYSA-M
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Description

9-Hydroxypropantheline Bromide, also known as Propantheline Bromide Related Compound A, is a compound with the empirical formula C23H30BrNO4 and a molecular weight of 464.39 . It is used as a reference standard in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 9-Hydroxypropantheline Bromide is represented by the empirical formula C23H30BrNO4 . The compound has a molecular weight of 464.39 .

Scientific Research Applications

  • Identification in Pharmaceutical Products 9-Hydroxypropantheline Bromide has been identified as a major impurity in propantheline bromide tablets. This identification was based on proton magnetic resonance (PMR) and mass spectra (MS), confirmed through methanolysis of the tablet extract. A liquid chromatographic (LC) procedure was developed for quantitation of 9-Hydroxypropantheline Bromide in the presence of propantheline bromide and related compounds (Ford et al., 1984).

  • Analytical Chemistry and Water Treatment Studies on bromide-containing water treated with the ultraviolet (UV)/chlorine process revealed that reactive species like hydroxyl radicals and halogen radicals are formed, leading to the formation of bromate, a probable human carcinogen. The research highlights the role of bromide, including compounds like 9-Hydroxypropantheline Bromide, in enhancing bromate formation under specific conditions such as UV fluence, bromide concentration, and pH values (Fang et al., 2017).

  • Impact on DNA Transcription The effects of 9-hydroxy ellipticine and ethidium bromide on the transcription of the kinetoplast DNA of Trypanosoma cruzi by E. coli RNA polymerase were studied. 9-Hydroxy ellipticine, similar in structure to 9-Hydroxypropantheline Bromide, acts at the template level and affects initiation and elongation of transcription, illustrating the potential biochemical impacts of similar compounds (Bénard & Riou, 1977).

  • Cellular Uptake and Phototherapy Research Research on 9-hydroxypheophorbide-α, a chlorophyll derivative and structurally related to 9-Hydroxypropantheline Bromide, showed its effectiveness in photodynamic therapy of tumor cells. The study investigated its uptake, retention, and photodynamic effect against human cervical cancer cells, providing insights into similar compounds' potential use in cancer therapy (Ahn et al., 2013).

Safety And Hazards

9-Hydroxypropantheline Bromide is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMADSXCPWAZRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918431
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxypropantheline Bromide

CAS RN

93446-02-7
Record name 9-Hydroxypropantheline bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BL Ford, AK Wall, MA Johnston… - Journal of the Association …, 1984 - academic.oup.com
… A liquid chromatographic (LC) procedure is described which will permit quantitation of 9-hydroxypropantheline bromide in the presence of propantheline bromide, xanthone, and …
Number of citations: 5 academic.oup.com
C Baraldi, G Freguglia, A Tinti, M Sparta… - … Acta Part A: Molecular …, 2013 - Elsevier
… It was evident that the presence of 9-hydroxypropantheline bromide in tablets most probably arose from a carryover during the synthesis of propantheline bromide [8], [9]. …
Number of citations: 5 www.sciencedirect.com
AAM Habib, AA Omar, TM Sarg - Journal of the Association of …, 1984 - academic.oup.com
… The 9-hydroxypropantheline bromide in these tablets most probably arises from a carryover … on the pharmacological activity of 9hydroxypropantheline bromide. The ease of hydrolysis of …
Number of citations: 1 academic.oup.com
X Xu - 2000 - search.proquest.com
Part I of this dissertation describe the application of liquid chromatography-mass spectrometry and nonporous octadecylsilane columns in the analysis of various model drugs. …
Number of citations: 0 search.proquest.com
李波, 张文轩, 王冬梅, 吴松 - 中国药物化学杂志, 2014 - researchgate.net
… Abstract: In order to better perform the quality control of propantheline bromide,the content determination of impurtiy A( 9-hydroxypropantheline bromide) was required according to the …
Number of citations: 3 www.researchgate.net

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